(1,3-Benzoxazol-2-ylthio)acetic acid
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Overview
Description
(1,3-Benzoxazol-2-ylthio)acetic acid is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209222 It is a derivative of benzoxazole, a bicyclic compound that contains both a benzene ring and an oxazole ring
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Mode of Action
It is known that benzoxazole derivatives can interact with their targets to induce various biological effects .
Biochemical Pathways
Given the wide range of pharmacological activities associated with benzoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Result of Action
Benzoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole derivatives, which include (1,3-Benzoxazol-2-ylthio)acetic acid, have a wide spectrum of pharmacological activities . These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Cellular Effects
Benzoxazole derivatives have been shown to have antimicrobial activity against various bacterial and fungal strains . They have also demonstrated anticancer activity in human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
Benzoxazole derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid typically involves the reaction of 2-mercaptobenzoxazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzoxazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, such as controlling the temperature, pH, and reaction time. The use of catalysts and solvents may also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1,3-Benzoxazol-2-ylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
(1,3-Benzoxazol-2-ylthio)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the thiol and acetic acid groups.
2-Mercaptobenzoxazole: Similar structure but without the acetic acid group.
Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness: (1,3-Benzoxazol-2-ylthio)acetic acid is unique due to the presence of both the thiol and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJIHZQKNAQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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